tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate
Description
tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate is a compound that features a tert-butyl group, a piperidine ring, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPOPIMILSMVPL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is suitable for various amino acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of flammable and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate can undergo various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Primary alcohols from the oxidation of the tert-butyl group.
Reduction: Amines from the reduction of the carbamate group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in biochemical pathways and as a probe in NMR studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, while the piperidine ring can interact with receptors or ion channels. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-ethyl-carbamate
- tert-Butyl N-[trans-3-hydroxy-4-piperidyl]-n-methyl-carbamate
- tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-urethane
Uniqueness
tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate is unique due to its specific configuration (cis) and the presence of both a hydroxyl group and a carbamate group on the piperidine ring. This combination of functional groups and stereochemistry provides distinct reactivity and biological activity compared to similar compounds .
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